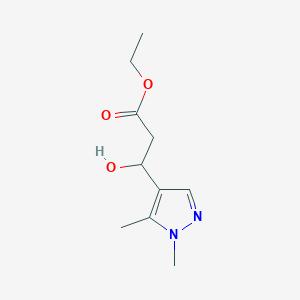![molecular formula C15H13BrN2O B13667931 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable bromo-methoxybenzaldehyde derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridines.
Scientific Research Applications
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.
Chemical Biology: Used as a probe to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as kinases or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(2-Bromo-4-methylphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(2-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents on the imidazo[1,2-a]pyridine core can also affect its interaction with molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H13BrN2O |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13BrN2O/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(19-2)8-13(12)16/h3-9H,1-2H3 |
InChI Key |
VWALDHPJIDYEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)


![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)

![2-(Pyridin-4-yl)benzo[d]oxazol-7-amine](/img/structure/B13667885.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)





